molecular formula C24H29NO4 B5250535 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID

3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID

Cat. No.: B5250535
M. Wt: 395.5 g/mol
InChI Key: DJSQHDSOHDWBAC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID (molecular formula: C₂₄H₂₉NO₄; molecular weight: 395.503 g/mol) features a cyclopentanecarboxylic acid backbone substituted with a carbamoyl group linked to a 4-(2,3-dimethylphenoxy)phenyl moiety. This structural complexity distinguishes it from simpler cyclopentanecarboxylic acid derivatives .

Buyers must independently verify its identity and properties .

Properties

IUPAC Name

3-[[4-(2,3-dimethylphenoxy)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-15-7-6-8-20(16(15)2)29-18-11-9-17(10-12-18)25-21(26)19-13-14-24(5,22(27)28)23(19,3)4/h6-12,19H,13-14H2,1-5H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSQHDSOHDWBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3CCC(C3(C)C)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the phenoxy and phenylcarbamoyl intermediates, followed by their coupling with the cyclopentane carboxylic acid core. Common reagents used in these reactions include phenols, carbamoyl chlorides, and cyclopentane derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The phenoxy and phenylcarbamoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. Preclinical and clinical studies are essential to determine its safety and effectiveness.

Industry

In the industrial sector, 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID may be used in the production of specialty chemicals, polymers, and materials with unique properties. Its applications in catalysis and material science are also areas of active research.

Mechanism of Action

The mechanism of action of 3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the cyclopentanecarboxylic acid core but differing in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3(4(2,3-DI-ME-PHENOXY)-PHENYLCARBAMOYL)-1,2,2-TRI-ME-CYCLOPENTANECARBOXYLIC ACID C₂₄H₂₉NO₄ 395.503 2,3-dimethylphenoxy phenylcarbamoyl; 1,2,2-trimethylcyclopentane Early-stage pharmacological research (hypothesized enzyme inhibition or receptor modulation)
3-DIETHYLCARBAMOYL-1,2,2-TRIMETHYL-CYCLOPENTANECARBOXYLIC ACID C₁₄H₂₅NO₃ 263.36 Diethylcarbamoyl; 1,2,2-trimethylcyclopentane Synthetic intermediate; limited pharmacological data
1,2,2-TRIMETHYL-3-[(4-METHYLPHENYL)CARBAMOYL]CYCLOPENTANE-1-CARBOXYLIC ACID C₁₇H₂₃NO₃ 289.37 p-Tolylcarbamoyl; 1,2,2-trimethylcyclopentane Unspecified research applications; structural simplicity may enhance solubility

Key Structural and Functional Differences

Substituent Effects on Lipophilicity

  • The target compound’s 2,3-dimethylphenoxy group introduces significant hydrophobicity compared to the diethylcarbamoyl (C₁₄H₂₅NO₃) and p-tolylcarbamoyl (C₁₇H₂₃NO₃) groups in analogs. This likely increases its logP value, suggesting enhanced membrane permeability but reduced aqueous solubility .

Research Findings and Hypotheses

Pharmacological Potential

  • Compounds with carbamoyl-linked aromatic groups, such as those in (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates), demonstrate antimicrobial and anti-inflammatory activity. By analogy, the target compound’s 2,3-dimethylphenoxy group may confer similar bioactivity, though this remains untested .
  • The methyl-rich structure may improve metabolic stability compared to less substituted analogs, as seen in cyclopentane-derived prodrugs .

Limitations

  • The absence of empirical data (e.g., IC₅₀ values, toxicity profiles) precludes definitive conclusions about efficacy or safety. Researchers must prioritize analytical characterization before biological testing .

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